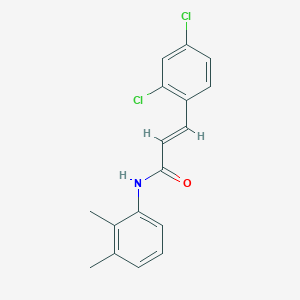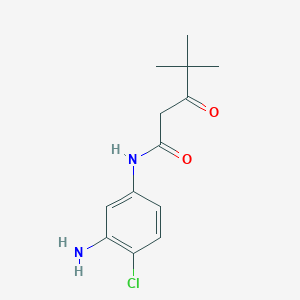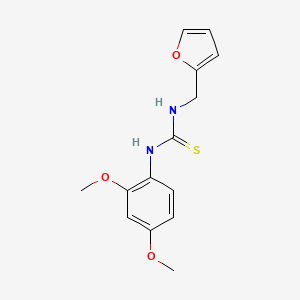![molecular formula C15H13BrN2O2 B5776142 N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)
N-[2-(acetylamino)phenyl]-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-2-bromobenzamide, also known as BAA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BAA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. The inhibition of PARP by BAA has been found to have several potential applications in various fields of research, including cancer therapy, neuroprotection, and inflammation.
作用機序
N-[2-(acetylamino)phenyl]-2-bromobenzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair processes. PARP inhibition by N-[2-(acetylamino)phenyl]-2-bromobenzamide leads to the accumulation of DNA damage, which ultimately results in cell death. N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to be a potent and selective inhibitor of PARP, with minimal off-target effects.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to have several biochemical and physiological effects in addition to its PARP inhibitory activity. N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to induce autophagy, a process by which cells degrade and recycle their own components. N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been found to modulate the expression of several genes involved in inflammation and cell survival.
実験室実験の利点と制限
The advantages of using N-[2-(acetylamino)phenyl]-2-bromobenzamide in lab experiments include its potency and selectivity as a PARP inhibitor, as well as its ability to induce autophagy and modulate gene expression. However, the limitations of using N-[2-(acetylamino)phenyl]-2-bromobenzamide in lab experiments include its relatively low solubility in aqueous solutions, as well as its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on N-[2-(acetylamino)phenyl]-2-bromobenzamide. One area of research could focus on the development of more potent and selective PARP inhibitors based on the structure of N-[2-(acetylamino)phenyl]-2-bromobenzamide. Another area of research could focus on the use of N-[2-(acetylamino)phenyl]-2-bromobenzamide in combination with other agents, such as chemotherapy or immunotherapy, to enhance the efficacy of cancer treatment. Additionally, further research could be conducted on the potential neuroprotective effects of N-[2-(acetylamino)phenyl]-2-bromobenzamide in various neurological disorders.
合成法
The synthesis of N-[2-(acetylamino)phenyl]-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield N-[2-(acetylamino)phenyl]-2-bromobenzamide.
科学的研究の応用
N-[2-(acetylamino)phenyl]-2-bromobenzamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors such as N-[2-(acetylamino)phenyl]-2-bromobenzamide have been found to be effective in treating cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated breast and ovarian cancers. N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer therapy, N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been studied for its potential neuroprotective effects. PARP inhibition by N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to reduce neuronal damage and improve functional recovery in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-acetamidophenyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-8-4-5-9-14(13)18-15(20)11-6-2-3-7-12(11)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDIKBWPYRLHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-bromobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)





![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)


